molecular formula C5H5NO4 B035507 2,3,5-Pyridinetriol, 1-oxide CAS No. 110038-54-5

2,3,5-Pyridinetriol, 1-oxide

Cat. No. B035507
CAS RN: 110038-54-5
M. Wt: 143.1 g/mol
InChI Key: ULDVWSLVFJNZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Pyridinetriol, 1-oxide (PTO) is a compound that has gained attention in recent years due to its potential applications in scientific research. PTO is a stable, water-soluble molecule that can be synthesized using various methods.

Mechanism of Action

2,3,5-Pyridinetriol, 1-oxide's mechanism of action is not fully understood, but it is thought to act as a free radical scavenger, protecting cells from oxidative stress. 2,3,5-Pyridinetriol, 1-oxide has also been shown to inhibit the activity of certain enzymes involved in inflammation, further supporting its anti-inflammatory properties.
Biochemical and Physiological Effects:
2,3,5-Pyridinetriol, 1-oxide has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. 2,3,5-Pyridinetriol, 1-oxide has also been shown to have neuroprotective effects, potentially making it a therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,3,5-Pyridinetriol, 1-oxide's stability and water solubility make it a useful compound for lab experiments. Its ability to undergo reversible redox reactions also makes it a useful probe for studying the redox state of biological systems. However, 2,3,5-Pyridinetriol, 1-oxide's potential toxicity and limited availability may limit its use in certain experiments.

Future Directions

There are many potential future directions for 2,3,5-Pyridinetriol, 1-oxide research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. 2,3,5-Pyridinetriol, 1-oxide's ability to act as a probe for studying the redox state of biological systems also presents opportunities for further research. Additionally, further studies are needed to fully understand 2,3,5-Pyridinetriol, 1-oxide's mechanism of action and potential side effects.
In conclusion, 2,3,5-Pyridinetriol, 1-oxide is a compound with potential applications in scientific research. Its stability, water solubility, and ability to undergo reversible redox reactions make it a useful probe for studying the redox state of biological systems. 2,3,5-Pyridinetriol, 1-oxide's antioxidant and anti-inflammatory properties also make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand 2,3,5-Pyridinetriol, 1-oxide's mechanism of action and potential side effects.

Synthesis Methods

2,3,5-Pyridinetriol, 1-oxide can be synthesized using various methods, including the reaction of pyridine N-oxide with hydrogen peroxide in the presence of a catalyst, or the oxidation of pyridine using potassium permanganate. The latter method is more commonly used due to its simplicity and efficiency.

Scientific Research Applications

2,3,5-Pyridinetriol, 1-oxide has been studied extensively for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. 2,3,5-Pyridinetriol, 1-oxide has also been used as a probe for studying the redox state of biological systems, as it can undergo reversible redox reactions.

properties

CAS RN

110038-54-5

Molecular Formula

C5H5NO4

Molecular Weight

143.1 g/mol

IUPAC Name

1,3,5-trihydroxypyridin-2-one

InChI

InChI=1S/C5H5NO4/c7-3-1-4(8)5(9)6(10)2-3/h1-2,7-8,10H

InChI Key

ULDVWSLVFJNZRJ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)N(C=C1O)O)O

Canonical SMILES

C1=C(C(=O)N(C=C1O)O)O

synonyms

2,3,5-Pyridinetriol,1-oxide(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.